Cas no 58917-67-2 (Benzoapyrene Diol Epoxide (>90%))

Benzoapyrene Diol Epoxide (>90%) structure
58917-67-2 structure
Nom du produit:Benzoapyrene Diol Epoxide (>90%)
Numéro CAS:58917-67-2
Le MF:C20H14O3
Mégawatts:302.323365688324
CID:367854
PubChem ID:44461

Benzoapyrene Diol Epoxide (>90%) Propriétés chimiques et physiques

Nom et identifiant

    • Benzo[10,11]chryseno[3,4-b]oxirene-7,8-diol,7,8,8a,9a-tetrahydro-, (7R,8S,8aS,9aR)-rel-
    • Benzo[a]pyrene Diol Epoxide
    • 7,8,8a,9a-Tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-dio l
    • ANTI-BENZO(A)PYRENE-7,8-DIOL-9,10-EPOXIDE, (+/-)-TRANS-
    • 7(r),8(s)-dihydroxy-9(s),10(r)-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene
    • 7r,8t-Dihydroxy-9,10t-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • (+-)anti-7beta,8alpha-Dihydroxy-9alpha,10alpha-epoxy-7,8,9,10-tetrahyrobenzo(a)pyrene
    • anti-Benzo(a)pyrene-diolepoxide
    • (+/-)-trans-7,8-Dihydrobenzo(a)pyrene-7,8-diol-9,10-epoxide (anti)
    • anti-r-7,t-8-Dihydroxy-t-9,10-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • (+/-)-Benzo(a)pyrene-7,8-diol-9,10-epoxide, anti-
    • Benzo(a)pyrene, 7,8,9,10-tetrahydro-9-beta,10-beta-epoxy-7-alpha,8-beta-dihydroxy-, (+-)-
    • 58917-67-2
    • anti-BP-diolepoxide
    • (+/-)-ANTI-BPDE
    • ANTI-(+/-)-TRANS-7,8,9,10-TETRAHYDROBENZO[A]PYRENE-7,8-DIOL-9,10-EPOXIDE
    • DTXSID0040967
    • RZT81YA9NW
    • BENZO(10,11)CHRYSENO(3,4-B)OXIRENE-7,8-DIOL, 7,8,8A,9A-TETRAHYDRO-, (7R-(7.ALPHA.,8.BETA.,8A.ALPHA.,9A.ALPHA.))-
    • BENZO(10,11)CHRYSENO(3,4-B)OXIRENE-7,8-DIOL, 7,8,8A,9A-TETRAHYDRO-, (7.ALPHA.,8.BETA.,8A.ALPHA.,9A.ALPHA.)-
    • Benzo(a)pyrene diol epoxide anti
    • (+)-trans-7-beta,8-alpha-Dihydroxy-9-alpha,10-alpha-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • 63323-31-9
    • BENZO(10,11)CHRYSENO(3,4-B)OXIRENE-7,8-DIOL, 7,8,8A,9A-TETRAHYDRO-, (7R,8S,8AS,9AR)-
    • CCRIS 977
    • UNII-L0951YSJ5E
    • r-7,t-8-dihydroxy-t-9,10-epoxy-7,8,9,10-tetrahydro- benzo(a)pyrene,(+ -)
    • (+)-7alpha,8beta-Dihydroxy-9alpha,10alpha-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • CCRIS 8053
    • Benzo(a)pyrene, 7,8,9,10-tetrahydro-7,8-dihydroxy-9,10-epoxy-, anti-
    • (+)-ANTI-BENZO(A)PYRENE-7,8-DIHYDRODIOL-9,10-EPOXIDE
    • 7beta,8alpha-Dihydroxy-9alpha,10alpha-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • SCHEMBL6741093
    • trans-7,8-Dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • Benzo(a)pyrene, 7,8,9,10-tetrahydro-7,8-dihydroxy-9,10-epoxy-, (E)-
    • anti-(+-)-trans-7,8,9,10-Tetrahydrobenzo(a)pyrene-7,8-diol-9,10-epoxide
    • trans-7,8-Dihydroxy-anti-9-10-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • (3R,5S,6S,7R)-4-oxahexacyclo[11.6.2.02,8.03,5.010,20.017,21]henicosa-1(20),2(8),9,11,13(21),14,16,18-octaene-6,7-diol
    • (+-)-(E)-7,8-Dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • (+)-7ALPHA,8BETA-DIHYDROXY-9ALPHA,10ALPHA-EPOXY-7,8,9,10-TETRAHYDROBENZO[A]PYRENE
    • (+)-anti-7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • anti benzo(a)pyrene-trans-7,8-dihydrodiol-9,10-epoxide
    • (+)-7beta,8alpha-Dihydroxy-9alpha,10alpha-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • Benzo(a)pyrene, 7,8,9,10-tetrahydro-7-alpha,8-beta-dihydroxy-9-beta,10-beta-epoxy-, (+)-E-
    • L0951YSJ5E
    • CCRIS 795
    • Benzo(a)pyrene, 7,8,9,10-tetrahydro-7-beta,8-alpha-dihydroxy-9-alpha,10-alpha-epoxy-, (+)-E-
    • TRANS-ANTI-(+-)-BENZO(A)PYRENE-7,8-DIOL-9,10-OXIDE
    • (+)-7R,8S-Dihydroxy-9S,10R-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • ANTI-BPDE, (+/-)-
    • Benzo(10,11)chryseno(3,4-b)oxirene-7,8-diol, 7,8,8a,9a-tetrahydro-, (7R,8S,8aS,9aR)-rel-
    • UNII-RZT81YA9NW
    • anti-Benzo(a)pyrene-trans-7,8-dihydrodiol-9,10-epoxide
    • (+)-ANTI-TRANS-BENZO(A)PYRENE-7,8-DIOL 9,10-EPOXIDE
    • trans-7,8-Dihydroxy-9,10-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • (+-)-anti-BPDE
    • Benzo(a)pyrene-7,8-dihydrodiol 9,10-epoxide, anti-(+)-
    • (+)-BP-7-beta,8-alpha-diol-9-alpha,10-alpha-epoxide 2
    • anti-Benzo(a)pyrene-7,8-diol-9,10-oxide
    • Benzo(a)pyrene-7,8-diol-9,10-epoxide, 7R-anti
    • (+)-anti-bpde
    • (+/-)-Anti-benzo(a)pyrenediol epoxide
    • (+)-BPDE 2
    • (+/-)-anti-7,8-Dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • (+-)-trans-7,8-Dihydroxy-trans-9,10-epoxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • BENZO(A)PYRENE-7,8-DIHYDRODIOL 9,10-EPOXIDE, ANTI-(+/-)-
    • (+/-)-ANTI-BENZO(A)PYRENE-7,8-DIOL-9,10-EPOXIDE
    • ANTI-BPDE, (+)-
    • r-7,t-8-Dihydroxy-c-9,10-oxy-7,8,9,10-tetrahydrobenzo(a)pyrene
    • ANTI-BENZO(A)PYRENE-7,8-DIOL-9,10-EPOXIDE, (+)-TRANS-
    • (+)-Benzo(a)pyrene-7,8-diol-9,10-epoxide- (anti)
    • (7R,8S,8aS,9aR)-7,8,8a,9a-tetrahydrobenzo[1,12]tetrapheno[10,11-b]oxirene-7,8-diol
    • BP diol epoxide anti
    • (+)-BPDE
    • DTXSID9036779
    • rel-(7R,8S,8aS,9aR)-7,8,8a,9a-Tetrahydrobenzo[10,11]chryseno[3,4-b]oxirene-7,8-diol
    • (+)-(7R,8S,9S,10R)-BPDE
    • Benzoapyrene Diol Epoxide (>90%)
    • Piscine à noyau: InChI=1S/C20H14O3/c21-17-13-8-11-5-4-9-2-1-3-10-6-7-12(15(11)14(9)10)16(13)19-20(23-19)18(17)22/h1-8,17-22H/t17-,18+,19-,20+/m1/s1
    • La clé Inchi: DQEPMTIXHXSFOR-WCIQWLHISA-N
    • Sourire: C1=CC2=C3C(=C1)C=CC4=C3C(=CC5=C4C6C(O6)C(C5O)O)C=C2

Propriétés calculées

  • Qualité précise: 302.094
  • Masse isotopique unique: 302.094
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 3
  • Comptage des atomes lourds: 23
  • Nombre de liaisons rotatives: 0
  • Complexité: 507
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 4
  • Nombre non défini de stéréocentres atomiques: 0
  • Nombre de centres stéréoscopiques d'obligations fixes: 0
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Le xlogp3: 2.9
  • Surface topologique des pôles: 53A^2

Propriétés expérimentales

  • Dense: 1.1653 (rough estimate)
  • Point de fusion: 164-166°C
  • Point d'ébullition: 403.36°C (rough estimate)
  • Point d'éclair: 313.2°C
  • Indice de réfraction: 1.5560 (estimate)
  • Solubilité: DMSO (Slightly)

Benzoapyrene Diol Epoxide (>90%) Informations de sécurité

  • Conditions de stockage:Ventilation et séchage à basse température

Benzoapyrene Diol Epoxide (>90%) PrixPlus >>

Entreprises No. Nom du produit Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
TRC
B287550-2.5mg
Benzo[a]pyrene Diol Epoxide (>90%)
58917-67-2
2.5mg
$ 304.00 2023-04-18
SHENG KE LU SI SHENG WU JI SHU
sc-503767A-25 mg
Benzo[a]pyrene Diol Epoxide,
58917-67-2
25mg
¥21,728.00 2023-07-11
SHENG KE LU SI SHENG WU JI SHU
sc-503767A-25mg
Benzo[a]pyrene Diol Epoxide,
58917-67-2
25mg
¥21728.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-503767-2.5mg
Benzo[a]pyrene Diol Epoxide,
58917-67-2
2.5mg
¥3008.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-503767-2.5 mg
Benzo[a]pyrene Diol Epoxide,
58917-67-2
2.5 mg
¥3,008.00 2023-07-11
A2B Chem LLC
AG72346-2.5mg
+-7R,8T-DIHYDROXY-9T,-10T-EPOXY-7,8,9,10-TETRAHYDROBENZO(A.
58917-67-2
2.5mg
$417.00 2024-04-19
TRC
B287550-25mg
Benzo[a]pyrene Diol Epoxide (>90%)
58917-67-2
25mg
$ 2342.00 2023-04-18
A2B Chem LLC
AG72346-25mg
+-7R,8T-DIHYDROXY-9T,-10T-EPOXY-7,8,9,10-TETRAHYDROBENZO(A.
58917-67-2
25mg
$2396.00 2024-04-19

Articles recommandés

Fournisseurs recommandés
Nanjing jingzhu bio-technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Nanjing jingzhu bio-technology Co., Ltd.
上海贤鼎生物科技有限公司
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
上海贤鼎生物科技有限公司
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Hubei Henglvyuan Technology Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
pengshengyue
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
pengshengyue